(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Brand Name: Vulcanchem
CAS No.: 892416-32-9
VCID: VC6391880
InChI: InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3
SMILES: CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C
Molecular Formula: C28H25N3O2S
Molecular Weight: 467.59

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

CAS No.: 892416-32-9

Cat. No.: VC6391880

Molecular Formula: C28H25N3O2S

Molecular Weight: 467.59

* For research use only. Not for human or veterinary use.

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol - 892416-32-9

Specification

CAS No. 892416-32-9
Molecular Formula C28H25N3O2S
Molecular Weight 467.59
IUPAC Name [7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3
Standard InChI Key KHRWKHLXGROYTC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a tricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which merges fused aromatic and heterocyclic rings. Key features include:

  • A 2-oxa-4,6,13-triaza motif, introducing oxygen and nitrogen atoms into the central ring system.

  • A 14-methyl group attached to the tricyclic core, influencing steric and electronic properties.

  • A (2-methylphenyl) substituent at position 5, contributing to aromatic interactions.

Peripheral Functionalization

The molecule is further modified by:

  • A [(4-ethenylphenyl)methyl]sulfanyl group at position 7, introducing a sulfur-containing sidechain with a vinylbenzyl moiety .

  • A methanol group at position 11, providing a hydroxyl site for potential derivatization.

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Number892416-32-9
Molecular FormulaC₂₈H₂₅N₃O₂S
Molecular Weight467.59 g/mol
IUPAC Name[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
SMILESCC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C

Synthetic Pathways and Reaction Dynamics

Retrosynthetic Considerations

The synthesis of this compound likely involves:

  • Core Tricycle Assembly: Cyclization reactions between substituted pyridine or pyrimidine precursors to form the central triazatricyclo system.

  • Sulfanyl Group Introduction: Thiol-ene or nucleophilic substitution reactions to attach the [(4-ethenylphenyl)methyl]sulfanyl moiety .

  • Methanol Functionalization: Hydroxymethylation via aldehyde reduction or protective group strategies.

Analytical Validation

  • Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and purity.

  • Spectroscopy: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, particularly for distinguishing heterocyclic proton environments.

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data remain unpublished, computational predictions using the LogP model suggest moderate lipophilicity (estimated LogP ≈ 3.8), favoring solubility in organic solvents like dichloromethane or dimethyl sulfoxide.

Thermal Behavior

The compound’s melting point and thermal decomposition profile are uncharacterized, though analogous tricyclic derivatives exhibit melting points between 180–220°C .

Comparative Analysis with Structural Analogues

Substituent Effects

  • Chloro/Fluoro Analogues: Replacement of the ethenyl group with halogens (e.g., in CAS 892414-75-4) increases molecular polarity and hydrogen-bonding potential.

  • Cyclohexyl Derivatives: Compounds like CID 24767791 demonstrate enhanced steric bulk, potentially altering receptor binding kinetics .

Table 2: Structural Comparisons

Compound (CAS)Key SubstituentMolecular WeightLogP (Predicted)
892416-32-94-Ethenylphenylsulfanyl467.593.8
892414-75-44-Chlorophenylsulfanyl480.004.1
24767791Cyclohexylphenyl550.705.2

Challenges and Future Prospects

Synthetic Optimization

Current limitations include low yields in multi-step syntheses. Future work should explore:

  • Catalytic Cyclization: Transition metal catalysts (e.g., palladium) to streamline tricycle formation.

  • Flow Chemistry: Continuous processing to enhance reproducibility .

Biological Profiling

Urgent priorities include:

  • In Vitro Toxicity Screening: Assessing cytotoxicity in human cell lines.

  • ADMET Studies: Predicting absorption, distribution, and metabolic pathways.

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